Ethenyl 4-nitrobenzoate
Description
Nomenclature and Structural Context within Nitrobenzoate Esters
Ethenyl 4-nitrobenzoate (B1230335) is systematically named as the ester of 4-nitrobenzoic acid and ethenol (vinyl alcohol). The name "ethenyl" specifically refers to the CH₂=CH- group, which is also commonly known as a vinyl group. This distinguishes it from its more commonly researched counterpart, ethyl 4-nitrobenzoate, which contains a saturated ethyl group (CH₃CH₂-).
The core structure consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) at the para (4) position and a carboxylate group (-COO-). The carboxylate group is esterified with a vinyl group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring and the reactivity of the ester.
Nitrobenzoate esters, as a class of compounds, are characterized by the presence of a nitro group on the aromatic ring of a benzoate (B1203000) ester. The position of the nitro group (ortho, meta, or para) and the nature of the alcohol group (alkyl, aryl, or in this case, vinyl) determine the specific properties and applications of the individual ester.
Table 1: Structural Comparison of Related Nitrobenzoate Esters
| Compound Name | Alcohol Group | Chemical Formula | Key Structural Difference |
| Ethenyl 4-nitrobenzoate | Ethenyl (Vinyl) | C₉H₇NO₄ | Contains a C=C double bond in the ester group. |
| Ethyl 4-nitrobenzoate | Ethyl | C₉H₉NO₄ | Contains a saturated ethyl group. nih.govsigmaaldrich.comtcichemicals.com |
| Methyl 4-nitrobenzoate | Methyl | C₈H₇NO₄ | Contains a methyl group. sigmaaldrich.com |
Research Significance and Current Academic Interest
The primary research interest in this compound stems from its vinyl group, which allows it to undergo polymerization. This makes it a valuable monomer for the synthesis of specialized polymers. Radical polymerization of this compound can lead to the formation of poly(vinyl 4-nitrobenzoate).
The electron-withdrawing nature of the nitroaromatic group can stabilize propagating radicals during polymerization, influencing the kinetics of the reaction. This property can be exploited to control the polymerization process and the properties of the resulting polymer. While research is still in its early stages, the potential for creating polymers with specific electronic and optical properties is a key driver of academic interest.
Research into related vinyl benzoates, such as pentafluorophenyl 4-vinylbenzoate, has demonstrated the utility of these monomers in techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This suggests that this compound could also be a candidate for controlled radical polymerization methods, allowing for the synthesis of well-defined polymers with tailored architectures.
While detailed research findings on this compound are not as extensive as for its ethyl analog, its potential as a monomer in polymer science marks it as a compound with significant future research prospects.
Structure
3D Structure
Properties
CAS No. |
831-69-6 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
ethenyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2 |
InChI Key |
ONWCAHIXZOZKJT-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Ethenyl 4 Nitrobenzoate
Chemo-Enzymatic Flow Synthesis Approaches for Ethenyl 4-Nitrobenzoate (B1230335)
The synthesis of vinyl esters, including Ethenyl 4-nitrobenzoate, has been significantly advanced through the integration of enzymatic catalysis within continuous flow systems. This chemo-enzymatic approach often utilizes lipases for their catalytic activity in non-aqueous media, offering high selectivity and milder reaction conditions compared to traditional chemical methods.
One prominent method involves the lipase-catalyzed transesterification between a carboxylic acid and a vinyl donor, such as vinyl acetate (B1210297). In the context of this compound, 4-nitrobenzoic acid would be reacted with vinyl acetate. The use of a continuous flow reactor, such as a packed-bed reactor containing immobilized lipase, allows for enhanced process control, higher yields, and easier product purification.
Key parameters influencing the efficiency of this process include the choice of solvent, temperature, flow rate (residence time), and the nature of the immobilized enzyme. For instance, Novozym 435, an immobilized lipase B from Candida antarctica, is frequently employed for such transformations due to its high stability and activity.
Table 1: Exemplary Parameters for Chemo-Enzymatic Flow Synthesis of Vinyl Esters
| Parameter | Typical Range/Value | Influence on Reaction |
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) | High catalytic activity and stability in organic solvents. |
| Substrates | 4-Nitrobenzoic acid, Vinyl acetate | Reactants for the transesterification. |
| Solvent | Toluene, Acetonitrile (B52724), or solvent-free | Affects substrate solubility and enzyme activity. |
| Temperature | 40-70 °C | Influences reaction rate and enzyme stability. |
| Flow Rate | 0.1-1.0 mL/min | Determines the residence time of reactants in the reactor. |
| Molar Ratio | 1:1 to 1:5 (Acid:Vinyl Donor) | Excess vinyl donor can shift the equilibrium towards product formation. |
This methodology presents a greener and more sustainable alternative to conventional chemical synthesis, minimizing waste and avoiding harsh reagents.
Exploration of Other Catalytic and Non-Catalytic Esterification Routes for Vinyl Nitrobenzoates
Beyond chemo-enzymatic methods, several other catalytic and non-catalytic routes are available for the synthesis of vinyl nitrobenzoates.
Catalytic Routes:
Palladium-Catalyzed Vinylation: This method involves the direct vinylation of 4-nitrobenzoic acid using ethylene gas in the presence of a palladium catalyst and an oxidant. While effective, this approach can be expensive due to the cost of the palladium catalyst.
Mercury-Catalyzed Addition: The addition of carboxylic acids to acetylene catalyzed by mercury salts was a historically significant method for producing vinyl esters. However, due to the high toxicity of mercury compounds, this method is now largely obsolete.
Ruthenium-Catalyzed Transvinylation: Ruthenium complexes can catalyze the transvinylation reaction between 4-nitrobenzoic acid and a vinyl ether, such as vinyl acetate. These catalysts can offer high efficiency under relatively mild conditions.
Non-Catalytic Routes:
Reaction with Acetylene: The direct addition of 4-nitrobenzoic acid to acetylene at high temperatures and pressures is a potential, though industrially challenging, route for the synthesis of this compound.
Table 2: Comparison of Catalytic Esterification Routes for Vinyl Esters
| Catalytic System | Description | Advantages | Disadvantages |
| Palladium | Vinylation of carboxylic acid with ethylene. | High yields and selectivity. | High cost of catalyst, requires an oxidant. |
| Mercury | Addition of carboxylic acid to acetylene. | Historically effective. | High toxicity of mercury catalysts. |
| Ruthenium | Transvinylation with a vinyl ether. | High efficiency, mild conditions. | Catalyst cost and sensitivity. |
Nitration Strategies for Vinyl Benzoate (B1203000) Derivatives
The synthesis of this compound can also be approached by first synthesizing vinyl benzoate, followed by the nitration of the aromatic ring. This strategy requires careful control of the reaction conditions to achieve the desired regioselectivity and to avoid polymerization of the vinyl group.
The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The ester group (-OOC-CH=CH₂) is a deactivating, meta-directing group. However, the reaction conditions can be tuned to favor the formation of the para-substituted product, 4-nitrobenzoate.
Key considerations for the nitration of vinyl benzoate include:
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the rate of reaction and minimize side reactions.
Reaction Time: The duration of the reaction needs to be optimized to ensure complete nitration while minimizing the formation of byproducts.
Quenching: The reaction is typically quenched by pouring the reaction mixture into ice water to precipitate the product and to remove excess acid.
Reactivity and Mechanistic Studies of Ethenyl 4 Nitrobenzoate
Reactions Involving the Ethenyl Moiety
The presence of the ethenyl group imparts the ability for ethenyl 4-nitrobenzoate (B1230335) to undergo polymerization reactions. The electronic properties of the 4-nitrobenzoate substituent can influence the reactivity of the vinyl group and the characteristics of the resulting polymer.
Investigation of Polymerization Initiation and Propagation Mechanisms
The polymerization of vinyl esters, such as ethenyl 4-nitrobenzoate, can be initiated through various mechanisms, including free-radical and cationic polymerization. In the case of this compound, the electron-withdrawing nature of the 4-nitrobenzoyl group is expected to influence the electron density of the vinyl group, thereby affecting its susceptibility to different initiation methods.
Gold(I) complexes are known to act as π-acids, forming π-complexes with alkene and alkyne bonds. wikipedia.org This interaction can activate the vinyl group towards nucleophilic attack, a key step in some polymerization pathways. The formation of a cationic intermediate, stabilized by the gold catalyst, can initiate the polymerization process. The propagation would then proceed through the sequential addition of monomer units to the growing polymer chain.
Reactions of the Nitro Group within the 4-Nitrobenzoate Framework
The nitro group attached to the aromatic ring is a key site for chemical transformations, particularly reduction and nucleophilic aromatic substitution.
Mechanistic Studies of Reduction Reactions
The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction would yield ethenyl 4-aminobenzoate (B8803810). Various reducing agents and conditions can be employed, each with its own mechanistic implications. commonorganicchemistry.com
One common method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comsciencemadness.org For instance, the reduction of ethyl 4-nitrobenzoate has been successfully carried out using indium powder in the presence of ammonium (B1175870) chloride in aqueous ethanol, yielding ethyl 4-aminobenzoate in high yield. orgsyn.org This method is noted for its chemoselectivity, as other functional groups like the ester remain unaffected. orgsyn.org The mechanism is believed to involve electron transfer from the metal to the nitro group, followed by a series of protonation and dehydration steps.
Catalytic hydrogenation over metals like palladium, platinum, or Raney nickel is another widely used method. wikipedia.orgcommonorganicchemistry.com The mechanism of hydrogenation of ethyl 4-nitrobenzoate is proposed to proceed through the successive addition of hydrogen molecules to the nitro group, potentially following the Haber-Lukashevich scheme. researchgate.net
Below is a table summarizing various reagents used for the reduction of aromatic nitro compounds:
| Reagent | Conditions | Notes |
| Iron (Fe) | Acidic media (e.g., HCl) | A classic and cost-effective method. sciencemadness.org |
| Tin (Sn) / Tin(II) chloride (SnCl2) | Acidic media (e.g., HCl) | A mild method for reducing nitro groups. commonorganicchemistry.comsciencemadness.org |
| Zinc (Zn) | Acidic conditions (e.g., AcOH) | Provides a mild reduction. commonorganicchemistry.com |
| Indium (In) | Ammonium chloride, aqueous ethanol | High selectivity, tolerates other functional groups. orgsyn.org |
| Catalytic Hydrogenation (H2) | Pd/C, PtO2, Raney Nickel | A common and efficient method. wikipedia.orgcommonorganicchemistry.com |
| Sodium Hydrosulfite (Na2S2O4) | Can be used for selective reductions. wikipedia.org |
Analysis of Nucleophilic Aromatic Substitution Pathways
The presence of a strong electron-withdrawing group, such as the nitro group, on an aromatic ring can facilitate nucleophilic aromatic substitution (SNA_r). wikipedia.orglibretexts.org In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. While this compound itself does not have a typical leaving group like a halide, the principles of SNA_r are relevant to understanding the reactivity of the 4-nitrobenzoate framework.
The SNAr mechanism typically proceeds via an addition-elimination pathway. wikipedia.org The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate, particularly when it is positioned ortho or para to the site of substitution. libretexts.orglibretexts.org This stabilization lowers the activation energy for the reaction. If the nitro group is in the meta position, this stabilization is not possible, and the reaction is much less likely to occur. libretexts.org
For a reaction to occur on the 4-nitrobenzoate ring of this compound, a suitable leaving group would need to be present at a position ortho or para to the nitro group. For instance, in compounds like 1-fluoro-4-nitrobenzene, the fluorine atom can be readily displaced by nucleophiles. researchgate.netnih.gov
Reactions of the Ester Linkage
The ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond.
Hydrolytic Degradation Pathways and Kinetics
The hydrolysis of esters can be catalyzed by either acid or base. The alkaline hydrolysis of ethyl p-nitrobenzoate follows pseudo-first-order kinetics. chempedia.info The Hammett equation can be used to correlate the rate of hydrolysis with the electronic properties of the substituents on the benzene (B151609) ring. chempedia.info The nitro group, being strongly electron-withdrawing (with a high σp value), significantly accelerates the rate of alkaline hydrolysis compared to the unsubstituted ethyl benzoate (B1203000). chempedia.info
The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (in this case, the ethenolate or its equivalent after rearrangement), yielding the carboxylate salt.
The rate of hydrolysis can be influenced by the reaction medium. For example, the presence of surfactants can affect the rate of hydrolysis of esters like ethyl p-nitrobenzoate. chempedia.info
Mechanistic Insights into Catalytic Transformations Involving 4-Nitrobenzoate Counterions
Recent research has highlighted the importance of counterions in various catalytic systems, particularly in gold-catalyzed reactions. The choice of counterion can affect the stability of the catalyst, the rate of reaction, and even the stereochemical outcome. nih.govacs.orgnih.gov Counterions can participate directly in the catalytic cycle, for instance, by facilitating proton transfer steps, which can be rate-determining. nih.gov The affinity of the counterion for the metal center is a critical factor; a strongly coordinating anion might hinder the catalytic cycle by blocking the coordination of the substrate. nih.gov
In the realm of gold(I) catalysis, which is known for its ability to activate unsaturated carbon-carbon bonds, the development of catalytically active and stable precatalysts is of great interest. Notably, gold(I) complexes with p-nitrobenzoate as the counterion have been identified as isolable and silver-free precatalysts. This is significant because silver salts are often used to generate the active cationic gold catalyst from a halide precursor, and the presence of silver can sometimes complicate the reaction or lead to undesired side products.
While detailed mechanistic studies specifically focusing on the 4-nitrobenzoate counterion are not extensively documented in publicly available literature, the general principles of counterion involvement in catalysis, especially gold catalysis, allow for informed inferences. The 4-nitrobenzoate anion, being the conjugate base of a moderately strong carboxylic acid, is expected to be a weakly coordinating counterion. The electron-withdrawing nature of the nitro group at the para position increases the acidity of the corresponding carboxylic acid, which in turn makes the 4-nitrobenzoate anion a better leaving group and less likely to strongly coordinate to the cationic metal center of a catalyst.
This weakly coordinating nature is advantageous as it allows the substrate to access the catalytically active metal center more readily. However, the counterion is not entirely inert. In reactions that involve protonolysis or other steps where a proton needs to be shuttled, the 4-nitrobenzoate anion can act as a proton acceptor. The basicity of the carboxylate group, though attenuated by the nitro substituent, is sufficient to play a role in such proton transfer events.
The table below summarizes the key properties of the 4-nitrobenzoate anion relevant to its role as a counterion in catalysis, based on general chemical principles and data from related compounds.
| Property | Implication in Catalysis |
| Coordinating Ability | Weakly coordinating, which facilitates substrate binding to the catalytic center. |
| Basicity | Moderate basicity allows it to act as a proton shuttle in certain mechanistic steps. |
| Leaving Group Ability | Good leaving group, which can be beneficial in catalytic cycles involving anion exchange. |
| Electronic Effect | The electron-withdrawing nitro group influences the electronic properties of the anion, affecting its interaction with the catalyst. |
This table is generated based on established chemical principles and is for illustrative purposes.
Polymerization Science of Ethenyl 4 Nitrobenzoate
Radical Polymerization of Ethenyl 4-Nitrobenzoate (B1230335)
Radical polymerization of Ethenyl 4-nitrobenzoate is influenced by the electronic character of the 4-nitrobenzoate group. The electron-withdrawing nature of the nitroaromatic moiety can stabilize propagating radicals, which in turn affects the kinetics of the polymerization process.
Graft Copolymerization with Vinyl Monomers onto Poly(vinyl 4-nitrobenzoate)
The "grafting-from" approach would involve creating active sites along the poly(vinyl 4-nitrobenzoate) backbone that can initiate the polymerization of a second vinyl monomer. This could potentially be achieved by modifying the phenyl rings or by using a comonomer with an activatable group during the initial synthesis of the backbone.
In the "grafting-to" method, pre-synthesized polymer chains of another vinyl monomer with reactive end-groups are attached to the poly(vinyl 4-nitrobenzoate) backbone. This would require the presence of complementary functional groups on the backbone that can react with the end-groups of the second polymer.
The "grafting-through" technique involves the copolymerization of a vinyl macromonomer with this compound. The macromonomer consists of a polymer chain with a polymerizable group at one end, which gets incorporated into the growing backbone, thus forming a graft copolymer.
These general methodologies provide a framework for how such graft copolymers could be synthesized, leading to materials that combine the properties of poly(vinyl 4-nitrobenzoate) with those of other vinyl polymers.
Chain Transfer Processes and Determination of Chain Transfer Constants
Chain transfer is a crucial process in radical polymerization that affects the molecular weight of the resulting polymer. chemrxiv.org It involves the termination of a growing polymer chain and the simultaneous initiation of a new one by transferring the radical activity to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). chemrxiv.org The efficiency of this process is quantified by the chain transfer constant (C), which is the ratio of the rate constant of chain transfer (k_tr) to the rate constant of propagation (k_p).
The Mayo equation is a fundamental relationship used to determine chain transfer constants:
1/DP = 1/DP₀ + C * ([T]/[M])
where DP is the degree of polymerization in the presence of the transfer agent T, DP₀ is the degree of polymerization in the absence of the transfer agent, C is the chain transfer constant, and [T] and [M] are the concentrations of the transfer agent and monomer, respectively. nih.gov By measuring the degree of polymerization at various concentrations of the transfer agent, the chain transfer constant can be determined from the slope of a plot of 1/DP versus [T]/[M]. nih.gov
While specific chain transfer constants for this compound are not documented in the searched literature, data for analogous vinyl esters like vinyl acetate (B1210297) provide insight into the potential range of these values. The chain transfer constants are highly dependent on the nature of the transfer agent.
Table 1: Illustrative Chain Transfer Constants for Vinyl Acetate with Various Agents at 60°C
| Chain Transfer Agent | Chain Transfer Constant (C x 10⁴) |
|---|---|
| Isopropyl alcohol | 44.6 |
| Isopropyl acetate | 9.0 |
This table presents data for vinyl acetate as an illustrative example of a vinyl ester monomer. The data is compiled from various sources and is intended to show the relative effect of different types of chain transfer agents. researchgate.net
Role of the Nitro Group in Polymerization Reactivity and Retardation Effects
The nitro group plays a significant and complex role in the radical polymerization of this compound. Aromatic nitro compounds are well-known inhibitors or retarders of radical polymerization. acs.orgresearchgate.net The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but can also interact with the propagating radical. mdpi.com
The extent of retardation depends on several factors, including the specific monomer and the number of nitro groups on the aromatic ring. For instance, nitrobenzene (B124822) is known to be a retarder, while trinitrobenzene can act as a weak inhibitor. acs.org This inhibitory effect presents a challenge in achieving high molecular weight polymers from monomers containing nitroaromatic groups at high temperatures. mdpi.com
Advanced Polymerization Techniques
To overcome some of the challenges in conventional radical polymerization and to create polymers with novel properties, advanced polymerization techniques are employed.
Application of Radical Ring-Opening Polymerization (rROP) Strategies for Biodegradable Architectures
A significant advancement in polymer science is the development of methods to introduce degradable linkages into the backbones of otherwise stable vinyl polymers. Radical ring-opening polymerization (rROP) is a key strategy to achieve this. acs.orgfrontiersin.org This technique involves the copolymerization of a conventional vinyl monomer with a cyclic monomer that can undergo ring-opening upon radical addition. researchgate.net This process inserts heteroatoms, typically in the form of ester or other labile groups, into the polymer backbone, rendering the polymer susceptible to degradation. researchgate.netfrontiersin.org
While there is no specific literature on the rROP of this compound itself, the general strategy involves its copolymerization with suitable ring-opening monomers. Commonly used classes of monomers for rROP include:
Cyclic Ketene Acetals (CKAs): These monomers, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), can be copolymerized with vinyl monomers to introduce ester linkages into the polymer backbone. frontiersin.org
Cyclic Allylic Sulfones and Cyclic Disulfides: These sulfur-containing ring systems also undergo rROP to incorporate degradable thioester or disulfide bonds. acs.orgdigitellinc.com
The resulting copolymers have a hybrid structure with blocks of carbon-carbon bonds interspersed with labile, degradable linkages. This allows for the creation of materials that retain the useful properties of vinyl polymers while being designed to break down under specific conditions, which is highly desirable for biomedical and environmental applications. researchgate.netfrontiersin.org The combination of controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), with rROP allows for the synthesis of well-defined, biodegradable block copolymers and other advanced architectures. frontiersin.org
Advanced Spectroscopic and Structural Characterization in Ethenyl 4 Nitrobenzoate Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules, including Ethenyl 4-nitrobenzoate (B1230335). These methods provide detailed information about the chemical environment of individual hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum, the protons of the vinyl group (ethenyl group) are expected to produce a characteristic set of signals, typically as a multiplet or as distinct doublet of doublets, due to the geminal, cis, and trans couplings between the vinyl protons. The aromatic protons on the nitro-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester group would appear significantly downfield. The carbons of the vinyl group would be observed in the olefinic region of the spectrum, while the aromatic carbons would also have characteristic shifts, influenced by the electron-withdrawing nitro group and the ester functionality.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethenyl 4-nitrobenzoate
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinyl Protons | 4.5 - 7.5 | 95 - 145 |
| Aromatic Protons | 7.5 - 8.5 | 120 - 155 |
| Carbonyl Carbon | N/A | 160 - 170 |
Note: These are predicted ranges and actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound.
The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The nitro group would exhibit two strong characteristic stretching vibrations, an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹. The C=C stretching of the vinyl group would likely appear around 1640 cm⁻¹, and the C-O stretching of the ester would be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching of the vinyl group and the symmetric stretching of the nitro group would be expected to produce strong Raman signals.
Published experimental IR and Raman data specifically for this compound are limited. However, the characteristic vibrational frequencies of related nitrobenzoate compounds provide a basis for expected peak locations. researchgate.netresearchgate.netresearchgate.net
Mass Spectrometry (GC/MS) for Molecular Characterization and Purity Assessment
Mass spectrometry (MS), often coupled with Gas Chromatography (GC), is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns.
In a GC/MS analysis of this compound, the molecule would first be separated from other components in the gas chromatograph before entering the mass spectrometer. In the mass spectrometer, the molecule would be ionized, and the resulting molecular ion peak would confirm the compound's molecular weight. Further fragmentation would likely involve the loss of the vinyl group, the nitro group, or the entire ester functionality, leading to a series of fragment ions that are characteristic of the molecule's structure. This fragmentation pattern is invaluable for confirming the identity of the compound and assessing its purity.
While specific mass spectral data for this compound is not provided in the search results, general fragmentation patterns for nitroaromatic compounds and esters are well-established. rsc.org
Chromatographic Methods (e.g., HPLC, GC) for Separation, Purity Assessment, and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Detection would typically be carried out using a UV detector, as the nitroaromatic and ester chromophores would provide strong UV absorbance. HPLC is particularly useful for monitoring the disappearance of starting materials and the appearance of the product during a chemical reaction, as well as for quantifying the purity of the final product. The analysis of vinyl ester resins by HPLC has been documented, suggesting the applicability of this technique. researchgate.net
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities. The use of a Flame Ionization Detector (FID) or a mass spectrometer (as in GC/MS) would allow for sensitive detection and quantification. GC is an effective method for assessing the purity of the synthesized this compound and for detecting any volatile byproducts. The gas chromatography of vinyl ketones and vinyl acetate (B1210297) has been established, indicating the feasibility of this method for related vinyl compounds. nih.govnih.govrestek.com
Computational and Theoretical Chemistry of Ethenyl 4 Nitrobenzoate
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure of Ethenyl 4-nitrobenzoate (B1230335) is largely dictated by the interplay between the electron-withdrawing nitro group (-NO2) and the π-system of the benzene (B151609) ring, as well as the vinyl ester group. Computational studies on analogous molecules, particularly nitrobenzene (B124822), provide significant insight into the molecular orbital landscape of such compounds.
Density Functional Theory (DFT) calculations on nitrobenzene reveal the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.orgosti.gov The HOMO is typically characterized by π-orbitals distributed over the benzene ring, while the LUMO is predominantly localized on the nitro group, featuring antibonding character along the N-O bonds. osti.gov This distribution indicates that the nitro group acts as a strong electron acceptor.
Table 1: Calculated Electronic Properties of Nitrobenzene (as an analogue for the nitroaromatic moiety of Ethenyl 4-nitrobenzoate)
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | Varies with calculation level | DFT/B3LYP/6-31G** |
| LUMO Energy | Varies with calculation level | DFT/B3LYP/6-31G** |
| HOMO-LUMO Gap | Lower than benzene | DFT/B3LYP/6-31G** semanticscholar.org |
Note: The values presented are representative and can vary based on the computational method and basis set used. The data is for nitrobenzene and serves as an approximation for the electronic environment of the nitroaromatic part of this compound.
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling for this compound would likely focus on reactions characteristic of its functional groups: the vinyl ester and the nitroaromatic ring.
The hydrolysis of vinyl esters, for example, is a well-studied reaction that can proceed under acidic or basic conditions. acs.orgucalgary.cayoutube.com Theoretical modeling of these reactions involves identifying the transition states for the nucleophilic attack on the carbonyl carbon and the subsequent cleavage of the ester bond. For this compound, the electron-withdrawing nature of the 4-nitro group would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
For reactions involving the nitroaromatic ring, such as nucleophilic aromatic substitution, computational studies on nitroaromatic compounds have shown that the addition of a nucleophile to the electron-deficient ring is often the rate-limiting step. mdpi.com The presence of the strongly deactivating nitro group directs incoming nucleophiles to the ortho and para positions. Transition state analysis for such reactions reveals a high degree of charge imbalance. rsc.org
Quantum Chemical Studies on Reactivity Descriptors and Interaction Energies
Quantum chemical calculations can provide a range of reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. For this compound, these descriptors would be influenced by both the vinyl ester and the 4-nitrobenzoyl moieties.
The presence of the nitro group significantly increases the acidity of the parent benzoic acid, a principle that applies to its esters as well. chemicalbook.com This is due to the stabilization of the conjugate base through the electron-withdrawing nature of the nitro group. chemicalbook.com
Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) can be calculated to quantify the molecule's reactivity. These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
For a molecule like this compound, the high electrophilicity index would be expected due to the electron-deficient aromatic ring.
Table 2: Conceptual DFT Reactivity Descriptors (Qualitative Predictions for this compound based on Analogues)
| Descriptor | Predicted Trend | Rationale |
|---|---|---|
| Chemical Hardness (η) | Moderate | Combination of aromatic and vinyl ester groups. |
| Electrophilicity Index (ω) | High | Strong electron-withdrawing effect of the nitro group. |
Investigation of Isomeric Effects on Reactivity and Adsorption Behavior
Isomerism in this compound could arise from the position of the nitro group on the benzene ring (ortho, meta, or para). The position of the nitro group has a profound effect on the electronic properties and, consequently, the reactivity of the molecule.
Para-isomer (this compound): The nitro group is in conjugation with the ester group through the benzene ring. This leads to a significant electron-withdrawing effect, enhancing the electrophilicity of the aromatic ring and the carbonyl carbon.
Meta-isomer (Ethenyl 3-nitrobenzoate): The nitro group is not in direct conjugation with the ester group. Its electron-withdrawing effect is primarily inductive, leading to a less pronounced activation of the ring and carbonyl group towards nucleophilic attack compared to the para isomer.
Ortho-isomer (Ethenyl 2-nitrobenzoate): Steric hindrance between the nitro group and the ester group can influence the planarity of the molecule, potentially affecting conjugation and reactivity.
Computational studies on different isomers of nitrotoluene have shown that the orientation of the transition dipole moment is sensitive to the isomer, indicating different electronic excited state properties. aip.org A similar effect would be expected for the isomers of Ethenyl nitrobenzoate, which would influence their photochemical behavior and adsorption on surfaces. Theoretical investigations into the isomerization of related compounds, such as azobenzene derivatives, have shown that substituent positioning significantly affects activation energies and reaction mechanisms. nih.gov
Applications of Ethenyl 4 Nitrobenzoate in Materials Science and Advanced Organic Synthesis
Precursor in Polymer Synthesis for Functional and Degradable Materials
The presence of the ethenyl (vinyl) group allows Ethenyl 4-nitrobenzoate (B1230335) to undergo polymerization, forming poly(ethenyl 4-nitrobenzoate). This polymer serves as a platform for creating functional and potentially degradable materials. The pendant 4-nitrobenzoate groups act as "activated esters," which are susceptible to post-polymerization modification.
Detailed research has explored controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to synthesize polymers from activated 4-vinylbenzoates. researchgate.net These methods allow for the creation of well-defined homopolymers and block copolymers with controlled molecular weights and narrow polydispersities. researchgate.net The resulting polymers are valuable as universal precursors because the activated ester side chains can be readily converted into a wide array of functional groups through simple reactions like aminolysis. researchgate.net This strategy enables the introduction of specific functionalities, such as polar or apolar groups, at various points along the polymer chain. researchgate.net
The concept of degradability in vinyl polymers has been demonstrated in related systems. For instance, polymers based on vinyl ketones are known to be photodegradable through Norrish type processes upon exposure to UV irradiation. rsc.org This suggests a potential pathway for designing degradable materials based on this compound, where the nitroaromatic group could be engineered to facilitate chain cleavage under specific stimuli. Furthermore, the ability to graft polymers onto surfaces using photochemical methods opens avenues for creating functional thin films and coatings. researchgate.net
| Technique | Monomer Type | Key Finding/Application | Reference |
|---|---|---|---|
| RAFT Polymerization | Activated 4-Vinylbenzoates | Synthesis of homo- and block copolymers with controlled molecular weight and low polydispersity. | researchgate.net |
| Post-Polymerization Modification | Poly(this compound) | Activated ester side chains allow for functionalization via aminolysis, introducing diverse chemical groups. | researchgate.net |
| Photodegradation (Analogous System) | Vinyl Ketone Polymers | Demonstrates potential for UV-induced degradation in polymers with photosensitive groups. | rsc.org |
| Photochemical Immobilization | Poly(vinyl alcohol) (Analogous System) | Polymers can be covalently attached to surfaces to create stable, functional thin films and micropatterns. | researchgate.net |
Building Block for Complex Chemical Architectures and Intermediates
This compound is a valuable building block for constructing complex molecules due to its dual reactivity. While the vinyl group provides a handle for polymerization or hydrofunctionalization reactions, the nitrobenzoate moiety offers a site for a rich variety of chemical transformations.
The nitro group is a strong electron-withdrawing group that activates the aromatic ring and can be converted into numerous other functional groups. researchgate.netnih.gov A primary transformation is the reduction of the nitro group to an amine (NH2). This reaction converts the electron-withdrawing nitrobenzoate into an electron-donating aminobenzoate, fundamentally altering the electronic properties of the molecule. The resulting vinyl 4-aminobenzoate (B8803810) is a precursor to many important structures. The selective reduction of the nitro group in the presence of other functional groups has been well-established for related compounds like ethyl 4-nitrobenzoate. orgsyn.org
The core structure of 4-nitrobenzoic acid, from which this compound is derived, is a known precursor in the synthesis of pharmaceuticals like the anesthetic procaine (B135) and essential biochemicals such as folic acid. wikipedia.org This highlights the industrial relevance of the 4-nitrobenzoate scaffold as a key intermediate. wikipedia.orgnih.gov Analogous monomers, such as methyl 4-vinylbenzoate, are used as intermediates in the preparation of pharmaceuticals and other specialized organic compounds like vinyl-substituted beta-diketones. chemicalbook.com The versatility of the nitro group makes this compound an important starting material for accessing complex molecular targets. researchgate.netnih.gov
| Transformation/Application | Starting Moiety | Product Moiety/Application | Significance | Reference |
|---|---|---|---|---|
| Nitro Group Reduction | 4-Nitrobenzoate | 4-Aminobenzoate | Key step to access anilines and reverse electronic properties. Precursor for dyes and pharmaceuticals. | orgsyn.org |
| Pharmaceutical Intermediate | 4-Nitrobenzoic Acid / 4-Aminobenzoic Acid | Procaine, Folic Acid | Demonstrates the value of the core structure in synthesizing bioactive molecules. | wikipedia.org |
| General Intermediate (Analogous) | Methyl 4-vinylbenzoate | Pharmaceuticals, beta-diketones | Shows the utility of vinylbenzoate esters as versatile building blocks in organic synthesis. | chemicalbook.com |
Exploration in Photoresponsive Systems and Coatings based on Nitrobenzoate Derivatives
The nitroaromatic group is a well-known chromophore that can impart photoresponsive properties to molecules and materials. Derivatives of nitrobenzyl compounds, in particular, are widely used as "photocages"—light-sensitive protecting groups that can be cleaved upon irradiation to release a target molecule or trigger a chemical change. researchgate.net This principle is being explored to create advanced photoresponsive systems.
Polymers and coatings incorporating nitrobenzyl moieties can be designed to respond to light, typically UV-A, with high spatiotemporal resolution. researchgate.net Upon irradiation, these systems can reconfigure their structure, such as through the cleavage of crosslinks in a polymer network, or release active species from a surface. researchgate.net This functionality is being harnessed to develop materials for controlled release, microparticle sensors, and biomedical coatings. researchgate.net Although much of the research focuses on ortho-nitrobenzyl derivatives, the underlying photochemistry of the nitroaromatic system provides a basis for exploring the potential of para-nitrobenzoate derivatives like this compound in similar applications.
The photochemical properties of such monomers can be exploited to create functional surfaces. For example, polymers can be photochemically grafted onto self-assembled monolayers containing a suitable chromophore. researchgate.net This technique allows for the creation of micropatterned polymer films where the thickness and surface properties, such as wettability, can be precisely controlled by adjusting irradiation time and the chemical nature of the polymer. researchgate.net
Development of Novel Catalytic Systems Utilizing 4-Nitrobenzoate Moieties
The 4-nitrobenzoate moiety can be incorporated into advanced catalytic systems, where it can function either as a ligand for a metal center or as a functional component of a larger catalyst scaffold. The electronic properties and coordination ability of the carboxylate group, modulated by the para-nitro substituent, make it a candidate for tuning the activity and stability of catalysts.
In the field of organogold chemistry, it has been noted that para-nitrobenzoate can be a component of catalytically active, isolable, and silver-free gold(I) precatalysts. wikipedia.org These cationic gold complexes are powerful catalysts for the activation of alkene and alkyne bonds, enabling a wide range of organic transformations. wikipedia.org
Emerging Research Frontiers and Methodological Advancements for Ethenyl 4 Nitrobenzoate
Development of Green Chemistry Approaches in Synthesis and Catalysis
The synthesis of vinyl esters, including ethenyl 4-nitrobenzoate (B1230335), is increasingly benefiting from green chemistry principles that prioritize efficiency, safety, and sustainability. A key area of development is the use of advanced catalytic systems for transvinylation, which offers a more environmentally benign alternative to traditional synthetic routes.
Catalytic Transvinylation: Transvinylation using vinyl acetate (B1210297) as a vinyl source is a prominent green method for producing various vinyl esters. This reaction can be effectively catalyzed by transition metal complexes, with ruthenium and palladium catalysts showing significant promise. These catalytic processes operate under milder conditions and improve atom economy compared to older methods. For instance, palladium acetate complexes with ligands like 2,2'-dipyridyl or 1,10-phenanthroline have been explored for transvinylation, although they may require a strong acid promoter to achieve reactivity. taylorfrancis.com
Alternative Synthetic Pathways: Novel synthesis routes that avoid the limitations of existing methods are also being established. One such pathway involves reacting acyl chlorides (like 4-nitrobenzoyl chloride) with vinyloxy trimethylsilane in the presence of potassium fluoride and a crown ether. tandfonline.com Another approach attempts the direct acylation of acetaldehyde's enol form. tandfonline.com While these methods enhance the synthetic toolkit, their industrial scalability and atom efficiency remain key considerations.
Furthermore, the green synthesis of the precursor, 4-nitrobenzoic acid, is crucial. Commercial production often involves the oxidation of 4-nitrotoluene, and modern approaches utilize molecular oxygen as the oxidant, which is a greener alternative to stoichiometric oxidants like dichromate. wikipedia.org
The table below summarizes key green chemistry approaches relevant to the synthesis of Ethenyl 4-Nitrobenzoate and its precursors.
| Method | Reactants | Catalyst/Reagent | Key Advantages |
| Transvinylation | 4-Nitrobenzoic Acid, Vinyl Acetate | Ruthenium or Palladium Complexes | High atom economy, milder reaction conditions. taylorfrancis.com |
| Silyl Ether Route | 4-Nitrobenzoyl Chloride, Vinyloxy Trimethylsilane | Potassium Fluoride / 18-crown-6 | Provides an alternative synthetic pathway. tandfonline.com |
| Precursor Oxidation | 4-Nitrotoluene | Molecular Oxygen | Utilizes a green oxidant, reducing hazardous waste. wikipedia.org |
Precision Polymer Design and Synthesis for Tailored Properties
The ability to control polymer architecture is paramount for creating materials with specific, tailored properties. For vinyl monomers like this compound, controlled radical polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have become indispensable tools.
RAFT Polymerization: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Ð). researchgate.net This technique is compatible with a wide range of functional monomers, making it suitable for this compound. researchgate.net The choice of RAFT agent, defined by its Z and R groups, is critical for effectively controlling the polymerization of vinyl esters. mdpi.com Research on analogous monomers like pentafluorophenyl 4-vinylbenzoate has demonstrated the successful synthesis of polymers with molecular weights ranging from 4,200 to 28,200 g/mol and dispersities between 1.07 and 1.41. researchgate.net
Furthermore, advanced RAFT methods, such as photo-induced RAFT, offer temporal control over the polymerization process without the need for thermal initiators, further enhancing precision. rsc.orgresearchgate.net
Block Copolymer Synthesis: A significant advantage of CRP techniques is the ability to synthesize block copolymers. By using a polymer chain synthesized via RAFT as a macro-chain transfer agent (macro-CTA), a second monomer can be polymerized from its end, creating a distinct block. researchgate.net This has been demonstrated in the synthesis of diblock copolymers consisting of an inert block like polystyrene and a reactive block derived from a vinylbenzoate monomer. researchgate.net The combination of different polymerization techniques, such as successive RAFT and Atom Transfer Radical Polymerization (ATRP), provides an even more powerful strategy for creating complex and well-defined block copolymer architectures. rsc.org
The following table showcases representative data from the RAFT polymerization of an activated 4-vinylbenzoate monomer, highlighting the control achieved over polymer properties.
| Target DP | Monomer | RAFT Agent | Mn ( g/mol ) | Dispersity (Ð) |
| 50 | Pentafluorophenyl 4-vinylbenzoate | Dithiobenzoate | 4,200 | 1.41 |
| 100 | Pentafluorophenyl 4-vinylbenzoate | Dithiobenzoate | 15,400 | 1.11 |
| 200 | Pentafluorophenyl 4-vinylbenzoate | Dithiobenzoate | 28,200 | 1.07 |
| DP = Degree of Polymerization. Data adapted from studies on analogous activated vinylbenzoates. researchgate.net |
Elucidation of Complex Reaction Mechanisms and Stereochemical Control
A deep understanding of reaction kinetics and mechanisms is essential for optimizing polymerization processes and controlling the final polymer structure. The polymerization of vinyl esters like vinyl benzoate (B1203000) presents unique mechanistic challenges due to the high reactivity of the propagating radical. mdpi.com
Kinetics and Mechanistic Insights: Kinetic studies on the conventional free-radical polymerization of the closely related vinyl benzoate show that the rate of polymerization is proportional to the square root of the initiator concentration. researchgate.net The characteristically slow polymerization rate of vinyl benzoate is attributed to a reversible complex formation between the propagating vinyl radical and the monomer's aromatic ring, which temporarily stabilizes the radical and slows its addition to the next monomer unit. researchgate.net
In the context of RAFT polymerization, the high reactivity of poly(vinyl ester) radicals leads to a higher propensity for side reactions, such as chain transfer to the monomer or polymer backbone. mdpi.com These transfer reactions can introduce branching, which affects the material's properties and complicates the synthesis of purely linear, high molecular weight polymers with low dispersity. mdpi.com
Stereochemical Control: Achieving control over the stereochemistry of the polymer backbone is a significant frontier in polymer synthesis. For monomers related to this compound, enantiomer-selective polymerization has been demonstrated. Using chiral initiating systems in Atom Transfer Radical Polymerization (ATRP) of divinyl monomers like bis(4-vinylbenzoate)s allows for a degree of stereochemical control, indicating that the chirality of both the monomer and the catalyst system plays a crucial role. researchgate.net This research highlights the potential for creating polymers with specific tacticity from vinylbenzoate monomers, which could lead to materials with unique crystalline or optical properties.
Integration into Novel Material Science Applications with Tunable Chemical and Physical Responses
The true potential of poly(this compound) lies in its use as a versatile precursor for advanced functional materials. The pendant nitro group is not merely a passive component but a reactive handle that can be chemically transformed after polymerization to install new functionalities, leading to "smart" materials that respond to external stimuli.
Post-Polymerization Modification: Post-polymerization modification is a powerful strategy for creating a library of functional polymers from a single, well-defined parent polymer. nih.gov The nitro groups along the backbone of poly(this compound) can be readily reduced to primary amine groups (–NH₂). This transformation can be achieved using green catalytic methods, such as hydrogenation with a Palladium-on-Carbon (Pd/C) catalyst in an aqueous medium, which offers high selectivity and yield. patsnap.com
Stimuli-Responsive Materials: The conversion of the nitro-functionalized polymer into an amine-functionalized polymer, poly(ethenyl 4-aminobenzoate), fundamentally changes its properties. The presence of amine groups imparts pH-responsiveness; in acidic conditions, the amines become protonated (–NH₃⁺), increasing the polymer's hydrophilicity and causing it to dissolve or swell in water. rsc.org This change is reversible, allowing the material's properties to be switched by altering the pH. Such polymers can also be designed to respond to the presence of CO₂, as the gas forms carbonic acid in water, lowering the pH and triggering a response. mdpi.comrsc.org
These responsive behaviors are highly sought after for a range of applications, including:
Drug Delivery: Smart hydrogels can be designed to protect a drug cargo and release it in response to the specific pH of a target environment, such as a tumor or a particular cellular compartment. nih.govmdpi.com
Sensors and Actuators: Materials that change their shape or properties in response to a stimulus can be used in sensing devices or as components in micro-actuators.
Smart Coatings: Responsive coatings can alter their surface properties, such as wettability or adhesion, on demand.
The transformation of a passive precursor polymer into a dynamic, responsive material through post-polymerization modification is a key strategy in modern materials science, enabling the development of highly specialized and "intelligent" systems. idu.ac.id
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
